molecular formula C27H25NO3S B11122073 Ethyl 4-(naphthalen-1-yl)-2-[(4-phenylbutanoyl)amino]thiophene-3-carboxylate

Ethyl 4-(naphthalen-1-yl)-2-[(4-phenylbutanoyl)amino]thiophene-3-carboxylate

Cat. No.: B11122073
M. Wt: 443.6 g/mol
InChI Key: JHBHJTVXQXYHSY-UHFFFAOYSA-N
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Description

    Appearance: White to pale yellow solid.

    Solubility: Slightly soluble in water, but soluble in organic solvents such as ether and chloroform.

Preparation Methods

This compound can be synthesized through a condensation reaction between aniline and 1-naphthaldehyde. The specific reaction conditions and catalysts depend on the synthetic scheme used .

Chemical Reactions Analysis

Types of Reactions::

    Oxidation: Ethyl 4-(naphthalen-1-yl)-2-[(4-phenylbutanoyl)amino]thiophene-3-carboxylate may undergo oxidation reactions.

    Reduction: It can also participate in reduction reactions.

    Substitution: Substitution reactions are possible, where functional groups are replaced by other groups.

Common Reagents and Conditions::

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a suitable catalyst.

    Substitution: Various nucleophiles (e.g., amines, halides) and appropriate conditions.

Major Products:: The major products formed from these reactions would depend on the specific reaction conditions and the functional groups involved.

Scientific Research Applications

Ethyl 4-(naphthalen-1-yl)-2-[(4-phenylbutanoyl)amino]thiophene-3-carboxylate finds applications in:

    Chemistry: As an intermediate for dyes or optical brighteners.

    Biology: Its potential biological activities are an area of research.

    Medicine: Investigating its pharmacological properties.

    Industry: Synthesis of specialized compounds.

Mechanism of Action

The exact mechanism by which this compound exerts its effects remains an active area of study. Researchers explore molecular targets and pathways involved in its activity.

Comparison with Similar Compounds

While I don’t have specific information on similar compounds, further research could highlight its uniqueness and provide a comparative analysis.

Properties

Molecular Formula

C27H25NO3S

Molecular Weight

443.6 g/mol

IUPAC Name

ethyl 4-naphthalen-1-yl-2-(4-phenylbutanoylamino)thiophene-3-carboxylate

InChI

InChI=1S/C27H25NO3S/c1-2-31-27(30)25-23(22-16-9-14-20-13-6-7-15-21(20)22)18-32-26(25)28-24(29)17-8-12-19-10-4-3-5-11-19/h3-7,9-11,13-16,18H,2,8,12,17H2,1H3,(H,28,29)

InChI Key

JHBHJTVXQXYHSY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=CC=CC3=CC=CC=C32)NC(=O)CCCC4=CC=CC=C4

Origin of Product

United States

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